Zymosterol-d5

Lipidomics Analytical Chemistry Cholesterol Biosynthesis

Zymosterol-d5 (CAS: 1246298-29-2) is the deuterated isotopologue of zymosterol, a key intermediate in the Bloch and Kandutsch-Russell pathways of cholesterol biosynthesis. The compound is characterized by the replacement of five hydrogen atoms with deuterium (C₂₇H₃₉D₅O), resulting in a distinct mass shift of approximately +5 Da relative to the native unlabeled zymosterol (C₂₇H₄₄O).

Molecular Formula C27H44O
Molecular Weight 389.7 g/mol
Cat. No. B12398716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZymosterol-d5
Molecular FormulaC27H44O
Molecular Weight389.7 g/mol
Structural Identifiers
SMILESCC(CCC=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C
InChIInChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,19-21,23-24,28H,6,8-17H2,1-5H3/t19-,20+,21+,23-,24+,26+,27-/m1/s1/i13D2,17D2,21D
InChIKeyCGSJXLIKVBJVRY-NTDNWCPCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Zymosterol-d5: A Critical Deuterated Internal Standard for Sterol Quantification in Cholesterol Biosynthesis Research


Zymosterol-d5 (CAS: 1246298-29-2) is the deuterated isotopologue of zymosterol, a key intermediate in the Bloch and Kandutsch-Russell pathways of cholesterol biosynthesis [1]. The compound is characterized by the replacement of five hydrogen atoms with deuterium (C₂₇H₃₉D₅O), resulting in a distinct mass shift of approximately +5 Da relative to the native unlabeled zymosterol (C₂₇H₄₄O) . Zymosterol-d5 is widely employed as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography–mass spectrometry (LC-MS) and gas chromatography–mass spectrometry (GC-MS) workflows for the accurate and precise quantification of endogenous sterols in complex biological matrices, including human plasma and cultured cells .

Why Zymosterol-d5 Cannot Be Replaced by Other Deuterated Sterol Standards for Accurate Zymosterol Quantification


In quantitative mass spectrometry, the fundamental principle of isotope dilution requires that the internal standard be the closest possible chemical analog to the target analyte to ensure identical ionization efficiency, extraction recovery, and chromatographic behavior [1]. While other deuterated sterols such as d4-lathosterol or d6-sitosterol are commercially available and effective for their respective analytes, their use as a surrogate internal standard for zymosterol introduces quantifiable, systematic error [2]. This is because differences in molecular structure and hydrophobicity can lead to differential matrix effects and variable recovery during complex sample preparation protocols. The deployment of a non-identical analog fails to co-elute and compensate for analyte-specific losses, resulting in inaccurate absolute quantification. The following evidence demonstrates the specific, quantifiable performance of Zymosterol-d5 that justifies its exclusive selection for zymosterol analysis over cheaper or more readily available generic deuterated sterol alternatives.

Quantitative Evidence for Zymosterol-d5 Performance in Sterolomics Assays: Purity, Recovery, and Analytical Figures of Merit


Zymosterol-d5 Purity Benchmark: >99% by TLC vs. Unlabeled Zymosterol Purity Specifications

The purity of a stable isotope-labeled internal standard is a critical determinant of analytical accuracy, as impurities can contribute to cross-talk in the mass channel of the unlabeled analyte. Zymosterol-d5 is supplied with a purity of >99% as determined by Thin-Layer Chromatography (TLC) . While comparable data for unlabeled zymosterol is often reported as ≥98%, the >99% threshold for the deuterated standard ensures minimal contribution from unlabeled zymosterol impurity, which would otherwise systematically bias the quantification of the endogenous analyte. This is particularly relevant in tracer studies where the natural abundance of zymosterol may be low.

Lipidomics Analytical Chemistry Cholesterol Biosynthesis

Analytical Recovery of Zymosterol in Complex Biological Matrices

A key challenge in sterol analysis is ensuring consistent and high recovery from biological matrices such as plasma and cells. In a validated GC-MS method for the analysis of cholesterol precursors and plant sterols, recovery experiments were conducted for multiple analytes. For zymosterol, the difference between expected and found levels was less than 7% [1]. In a separate, more comprehensive HPLC-MS/MS method for plasma sterols, extraction efficiency for the panel of analytes, which included zymosterol, was demonstrated to be between 85% and 110% [2]. These figures validate that the use of a matched internal standard (Zymosterol-d5) effectively compensates for analyte losses during extraction and derivatization, enabling accurate quantification.

Method Validation Sample Preparation Sterol Quantification

Comparative Analytical Precision for Zymosterol Quantification

The precision of an analytical method, typically expressed as the coefficient of variation (CV), is a direct measure of its reproducibility. In the validated GC-MS method for sterol analysis, replicate analyses yielded a CV of less than 6% across all analytes, including zymosterol, when using deuterated internal standards [1]. In the HPLC-MS/MS method for plasma sterols, the day-to-day variability for the entire panel, which was corrected using a suite of deuterated internal standards including Zymosterol-d5, showed a relative standard error (RSE) of less than 10% [2]. This level of precision is contingent on the use of a properly matched, co-eluting internal standard.

GC-MS HPLC-MS Analytical Performance

Product Stability and Storage Specifications

Zymosterol-d5 is supplied as a powder with a documented stability of 1 year when stored at the recommended temperature of -20°C . The material is non-hygroscopic and not light-sensitive, which simplifies laboratory handling and reduces the risk of degradation during routine use . This stability profile ensures that the compound retains its high purity and isotopic integrity over extended periods, thereby minimizing variability in long-term, multi-batch experiments and reducing the frequency of re-calibration and re-validation.

Laboratory Logistics Inventory Management Reagent Stability

Key Application Scenarios for Zymosterol-d5 in Cholesterol Biosynthesis and Lipidomics Research


Absolute Quantification of Zymosterol in Human Plasma for Clinical Lipidomics

Researchers can implement the validated HPLC-MS/MS method described by McDonald et al. (J Lipid Res. 2012), which uses Zymosterol-d5 as the internal standard for the precise quantification of zymosterol in human plasma [1]. This application is critical for biomarker discovery in metabolic diseases, where changes in cholesterol precursor levels can indicate disease state or response to therapy. The high extraction efficiency (85-110%) and day-to-day precision (<10% RSE) enabled by the deuterated standard support its use in large cohort studies [1].

In Vitro Flux Analysis of Cholesterol Biosynthesis Pathways in Cultured Cells

For detailed studies of cholesterol metabolism in cultured cells, including hepatocytes and fibroblasts, Zymosterol-d5 serves as the essential internal standard for GC-MS methods, such as the one validated by Acimovic et al. (J Chromatogr B, 2009) [2]. This method allows for the simultaneous quantification of zymosterol along with 10 other cholesterol precursors and plant sterols in a single run. The documented method precision of <6% CV and excellent recovery (<7% difference) for zymosterol ensure that subtle changes in flux through the Bloch and Kandutsch-Russell pathways can be accurately measured [2].

Enzymatic Assay Validation for Sterol Isomerase and Reductase Activity

Zymosterol-d5 can be used to generate isotopically labeled substrates or products for in vitro enzymatic assays. For example, it can be used to quantify the product of human sterol 8-isomerase (hSI), which converts zymosterol to cholesta-7,24-dienol [3]. By using the deuterated compound as a standard for LC-MS or GC-MS analysis, researchers can achieve accurate quantification of enzyme kinetics, including the determination of Michaelis-Menten parameters (e.g., Kₘ for zymosterol is ~50 µM for hSI) and equilibrium constants (K_eq = 14 for the isomerization reaction) [3].

Quality Control and Stability Monitoring in Biopharmaceutical Production

In industrial biotechnology settings, where cholesterol or sterol levels are critical quality attributes (e.g., in the production of steroid hormones or biotherapeutics in mammalian cell culture), Zymosterol-d5 can be used as a reliable internal standard for routine QC/analytical testing. Its documented 1-year stability at -20°C reduces the need for frequent re-qualification of new standard lots, ensuring consistent analytical performance across product development and manufacturing campaigns .

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